Cas no 119-51-7 (2-(Hydroxyimino)propiophenone)

2-(Hydroxyimino)propiophenone structure
2-(Hydroxyimino)propiophenone structure
Product Name:2-(Hydroxyimino)propiophenone
CAS-nummer:119-51-7
MF:C9H9NO2
MW:163.173262357712
MDL:MFCD00002115
CID:35913
PubChem ID:87574457
Update Time:2025-04-18

2-(Hydroxyimino)propiophenone Chemische en fysische eigenschappen

Naam en identificatie

    • 2-(Hydroxyimino)-1-phenylpropan-1-one
    • 1-phenyl-, 2-oxime-1,2-Propanedione
    • 2-Isonitrosopropiophenone
    • 1-Phenyl-1,2-propanedione-2-oxime
    • 1-Phenyl-1,2-propanedione 2-Oxime
    • 1-phenyl-2-hydroxyimino-1-propanone
    • 1-Phenylpropane-1,2-dione 2-oxime
    • 2-hydroxyimino-1-phenylpropane-1-one
    • 2-hydroxyimino-1-phenylpropanone
    • A-ISONITROSOPROPIOPHENONE
    • A-OXIMINOPROPIOPHENONE
    • ISONITROSO PROPIOPHENONE
    • isonitroso-propiophenon
    • Oximinopropiophenone
    • Propiophenone,ison
    • ra58
    • α-isonitrosopropiophenone
    • 2-(Hydroxyimino)propiophenone
    • NSC 5410
    • 2-Hydroxyiminopropiophenone
    • 1-Phenyl-2-(hydroxyimino)propan-1-one
    • 2-Hydroxyimino-1-phenyl-1-propanone
    • a-(Hydroxyimino)propiophenone
    • TIMTEC-BB SBB003926
    • 2-lsonitrosopropiophenone
    • 1-Phenyl-1,2-propanedione2-oxime
    • Isonitrosopropiophenone
    • RA 58
    • PROPIOPHENONE, ISONITROSO-
    • alpha-Oximinopropiophenone
    • .alpha.-Oximinopropiophenone
    • 1,2-Propanedione, 1-phenyl-, 2-oxime
    • (2E)-2-hydroxyimino-1-phenyl-propan-1-one
    • YPINLRNGSGGJJT-JXMROGB
    • 17019-26-0
    • (E)-2-(hydroxyimino)-1-phenylpropan-1-one
    • DTXSID5051602
    • alpha -Isonitrosopropiophenone
    • BRN 0509304
    • 1,2-Propanedione, 1-phenyl-, 2-oxime, (E)-
    • YPINLRNGSGGJJT-JXMROGBWSA-
    • MFCD00002115
    • CS-0314307
    • P0211
    • EINECS 204-329-2
    • (2E)-1-Phenyl-1,2-propanedione 2-oxime
    • .alpha.-Isonitrosopropiophenone
    • AKOS005203487
    • 1-Phenyl-1,2-propanedione, 2-oxime
    • 1, 1-phenyl-, 2-oxime
    • -Isonitrosopropiophenone
    • alpha-Isonitrosopropiophenone
    • 4-07-00-02143 (Beilstein Handbook Reference)
    • Nitroxide,1-methyl-2-oxo-2-phenylethylidene (9CI)
    • NSC5410
    • 1-Phenyl-,2-oxime-1,2-propanedione
    • 1,2-Propanedione, 1-phenyl-, 2-oxime, (2E)-
    • Alpha-isonitropropiophenone
    • AI3-07282
    • AS-10538
    • W-108510
    • 119-51-7
    • (2E)-2-hydroxyimino-1-phenylpropan-1-one
    • InChI=1/C9H9NO2/c1-7(10-12)9(11)8-5-3-2-4-6-8/h2-6,12H,1H3/b10-7+
    • (2E)-1-Phenyl-1,2-propanedione 2-oxime #
    • 153337-78-1
    • 59GC6L8L6W
    • HMS552M18
    • NSC-5410
    • 204-329-2
    • DTXCID6030154
    • MDL: MFCD00002115
    • Inchi: 1S/C9H9NO2/c1-7(10-12)9(11)8-5-3-2-4-6-8/h2-6,12H,1H3/b10-7+
    • InChI-sleutel: YPINLRNGSGGJJT-JXMROGBWSA-N
    • LACHT: O=C(/C(/C)=N/O)C1C=CC=CC=1
    • BRN: 0509304

Berekende eigenschappen

  • Exacte massa: 163.06300
  • Monoisotopische massa: 163.063
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 12
  • Aantal draaibare bindingen: 2
  • Complexiteit: 193
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: 3
  • XLogP3: 2.1
  • Topologisch pooloppervlak: 49.7

Experimentele eigenschappen

  • Kleur/vorm: 未确定
  • Dichtheid: 1.2021 (rough estimate)
  • Smeltpunt: 112.0 to 115.0 deg-C
  • Kookpunt: 290.25°C (rough estimate)
  • Vlampunt: 130.7ºC
  • Brekindex: 1.5460 (estimate)
  • PSA: 49.66000
  • LogboekP: 1.71940
  • λ max: 398(MeOH)(lit.)
  • FEMA: 2745
  • Oplosbaarheid: 未确定

2-(Hydroxyimino)propiophenone Beveiligingsinformatie

  • Prompt:警告
  • Gevaarverklaring: H303
  • Waarschuwingsverklaring: P312
  • Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
  • WGK Duitsland:2
  • Code gevarencategorie: R20/21/22;R36/37/38
  • Veiligheidsinstructies: S24/25; S37/39; S26
  • RTECS:UH2975000
  • Identificatie van gevaarlijk materiaal: Xn
  • Opslagvoorwaarde:2-8°C
  • Risicozinnen:R20/21/22; R36/37/38
  • Veiligheidstermijn:S24/25-S37/39-S26

2-(Hydroxyimino)propiophenone Douanegegevens

  • HS-CODE:29280090
  • Douanegegevens:

    中国海关编码:

    2928000090

    概述:

    2928000090 其他肼(联氨)及胲(羟胺)的有机衍生物。监管条件:无。增值税率:17.0%。退税率:9.0%。最惠国关税:6.5%。普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

2-(Hydroxyimino)propiophenone Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Alichem
A019114533-500g
2-(Hydroxyimino)-1-phenylpropan-1-one
119-51-7 95%
500g
$563.20 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
I157593-25G
2-(Hydroxyimino)propiophenone
119-51-7 >98.0%(GC)
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¥419.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
I157593-500g
2-(Hydroxyimino)propiophenone
119-51-7 >98.0%(GC)
500g
¥3768.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
I157593-100g
2-(Hydroxyimino)propiophenone
119-51-7 >98.0%(GC)
100g
¥1341.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
I157593-5g
2-(Hydroxyimino)propiophenone
119-51-7 >98.0%(GC)
5g
¥122.90 2023-09-02
Apollo Scientific
OR920080-5g
1-Phenyl-1,2-propanedione-2-oxime
119-51-7 98%
5g
£15.00 2025-02-20
Apollo Scientific
OR920080-25g
1-Phenyl-1,2-propanedione-2-oxime
119-51-7 98%
25g
£35.00 2025-02-20
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
I858489-1g
2-Isonitrosopropiophenone
119-51-7 98%
1g
¥42.00 2022-01-11
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
I858489-5g
2-Isonitrosopropiophenone
119-51-7 98%
5g
¥126.00 2022-01-11
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X60115-5g
α-Isonitrosopropiophenone
119-51-7 98%
5g
¥108.0 2023-09-05
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